7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative (CAS: 476482-79-8) features a benzimidazole-thioethyl group at the 7-position, a benzyl(methyl)amino substituent at the 8-position, and a methyl group at the 3-position. Its molecular formula is C21H25N7O2S (MW: 439.5 g/mol) . The compound is part of a broader class of purine derivatives investigated for kinase inhibition, antimicrobial activity, and epigenetic modulation . Its structural complexity allows for diverse interactions with biological targets, influenced by the benzimidazole-thioether moiety and the substituted amino groups.
Properties
IUPAC Name |
7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-[benzyl(methyl)amino]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N7O2S/c1-28(14-15-8-4-3-5-9-15)22-26-19-18(20(31)27-23(32)29(19)2)30(22)12-13-33-21-24-16-10-6-7-11-17(16)25-21/h3-11H,12-14H2,1-2H3,(H,24,25)(H,27,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIGDDSTJPFMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CCSC4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-(benzyl(methyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule belonging to the purine derivative class. Its structure features a benzimidazole moiety linked through a thioether group, along with various functional groups that suggest significant pharmacological potential. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and mechanisms of action.
Structural Characteristics
The compound's structure can be broken down as follows:
- Purine Core : Central to its activity, known for involvement in various biological processes.
- Benzimidazole Moiety : Enhances interaction with biological targets through hydrogen bonding and hydrophobic interactions.
- Thioether Group : May influence the compound's reactivity and biological interactions.
The molecular weight of the compound is approximately 425.5 g/mol, with notable physicochemical properties such as a logP (XLogP3-AA) of 2.7, indicating moderate lipophilicity which may facilitate membrane permeability .
Anticancer Properties
Research indicates that compounds structurally similar to this purine derivative exhibit significant anticancer activity. The benzimidazole derivatives have been shown to act as:
- Topoisomerase Inhibitors : They interfere with DNA replication and transcription processes.
- DNA Intercalators : They insert between DNA bases, disrupting normal function.
- Protein Kinase Inhibitors : They inhibit signaling pathways critical for cancer cell survival.
A study highlighted that benzimidazole derivatives demonstrated strong cytotoxic effects against various cancer cell lines, including K562 (leukemia) and HepG-2 (hepatocellular carcinoma), with IC50 values of 2.68 μmol/L and 8.11 μmol/L respectively .
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Promotes programmed cell death in cancer cells through intrinsic pathways.
- Cell Cycle Arrest : Alters the progression of the cell cycle in cancer cells, leading to reduced proliferation.
- Inhibition of Tubulin Polymerization : Disrupts microtubule dynamics essential for mitosis .
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, a comparison with related purine derivatives is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Methyl-7-(piperidin-1-yl)-1H-purine | Similar purine core; lacks thioether | Anticancer |
| 8-(4-methylpiperidin-1-yl)-3-methylpurine | Different piperidine substitution | Antiviral |
| 5-(benzo[d]imidazol-2-thiol)-1H-purine | Contains thiol instead of thioether | Antimicrobial |
This table illustrates how variations in structure can lead to differing biological activities among compounds sharing a common purine core .
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of benzimidazole derivatives:
- Benzimidazole-Rhodanine Conjugates : These compounds exhibited strong anti-proliferative activity against human lymphoma and cervical cancer cells, demonstrating the potential for novel therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that specific substitutions on the benzimidazole ring significantly enhance anticancer potency. For instance, compounds with electron-donating groups showed increased activity against various cancer cell lines .
- In vivo Studies : Compounds similar to the target molecule have shown promising results in animal models, indicating their potential for clinical development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarity
The compound’s activity and pharmacokinetics are highly dependent on substituent modifications at the 3-, 7-, and 8-positions. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Key Observations:
Pharmacokinetic and Computational Insights
- Similarity Metrics: Tanimoto coefficients () quantify structural similarity between compounds. For example, aglaithioduline (~70% similarity to SAHA) shows how minor structural changes impact HDAC inhibition . Applied to the target compound, similarity indexing could predict overlap with kinase inhibitors or epigenetic modulators.
- ADME Properties: The target compound’s moderate molecular weight (439.5) and benzyl group suggest moderate membrane permeability but possible CYP450 metabolism. In contrast, the dimethylaminoethyl group in 370573-79-8 enhances water solubility .
Activity Trends in Related Compounds
- Antimicrobial Activity : Benzimidazole-thioether analogs () exhibit broad-spectrum antimicrobial effects. The target compound’s benzimidazole-thioethyl group may confer similar properties, though its purine core likely shifts primary activity toward enzyme inhibition .
- Kinase/HDAC Inhibition : N3-alkylated purine-diones (e.g., 8e) show HDAC8 inhibition, while brominated analogs () serve as intermediates for selective kinase inhibitors. The target compound’s 8-position substitution may favor kinase targeting over HDACs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
